4-Chloro-3-(hydroxymethyl)phenol
Overview
Description
4-Chloro-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated phenol derivative, characterized by a hydroxymethyl group (-CH2OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(hydroxymethyl)phenol typically involves the chlorination of 3-(hydroxymethyl)phenol. One common method is the reaction of 3-(hydroxymethyl)phenol with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds as follows:
C6H4(OH)(CH2OH)+SOCl2→C6H4(OH)(CH2Cl)+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 4-Chloro-3-formylphenol using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 4-Chloro-3-methylphenol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 4-Chloro-3-formylphenol.
Reduction: 4-Chloro-3-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(hydroxymethyl)phenol involves its interaction with biological molecules. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
4-Chlorophenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-(Hydroxymethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-2-(hydroxymethyl)phenol: Similar structure but with the hydroxymethyl group in a different position, leading to distinct chemical properties.
Properties
IUPAC Name |
4-chloro-3-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNJDGLWSCMYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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